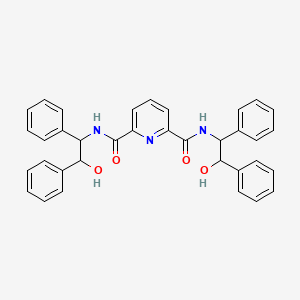
2-N,6-N-bis(2-hydroxy-1,2-diphenylethyl)pyridine-2,6-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-N,6-N-bis(2-hydroxy-1,2-diphenylethyl)pyridine-2,6-dicarboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with two carboxamide groups, each linked to a 2-hydroxy-1,2-diphenylethyl moiety. The presence of multiple functional groups makes it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,6-N-bis(2-hydroxy-1,2-diphenylethyl)pyridine-2,6-dicarboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid with 2-hydroxy-1,2-diphenylethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the overall purity of the compound .
化学反应分析
Types of Reactions
2-N,6-N-bis(2-hydroxy-1,2-diphenylethyl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxamide groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield benzophenone derivatives, while reduction of the carboxamide groups may produce primary amines .
科学研究应用
2-N,6-N-bis(2-hydroxy-1,2-diphenylethyl)pyridine-2,6-dicarboxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Industry: It serves as an intermediate in the synthesis of other complex organic molecules and materials.
作用机制
The mechanism of action of 2-N,6-N-bis(2-hydroxy-1,2-diphenylethyl)pyridine-2,6-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions through its carboxamide and hydroxyl groups, forming stable coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and cellular processes .
相似化合物的比较
Similar Compounds
- N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide
- 2,6-bis(2-benzimidazolyl)pyridine
- 2,6-bis(pyridine-2-carboxamido)pyridine
Uniqueness
2-N,6-N-bis(2-hydroxy-1,2-diphenylethyl)pyridine-2,6-dicarboxamide is unique due to its specific combination of functional groups and structural features. The presence of both hydroxyl and carboxamide groups allows for versatile chemical reactivity and the formation of stable coordination complexes. This makes it particularly valuable in research and industrial applications .
属性
分子式 |
C35H31N3O4 |
|---|---|
分子量 |
557.6 g/mol |
IUPAC 名称 |
2-N,6-N-bis(2-hydroxy-1,2-diphenylethyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C35H31N3O4/c39-32(26-18-9-3-10-19-26)30(24-14-5-1-6-15-24)37-34(41)28-22-13-23-29(36-28)35(42)38-31(25-16-7-2-8-17-25)33(40)27-20-11-4-12-21-27/h1-23,30-33,39-40H,(H,37,41)(H,38,42) |
InChI 键 |
UCXZYZIJIGAQHP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)NC(=O)C3=NC(=CC=C3)C(=O)NC(C4=CC=CC=C4)C(C5=CC=CC=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-(2-Fluropyridin-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13841755.png)
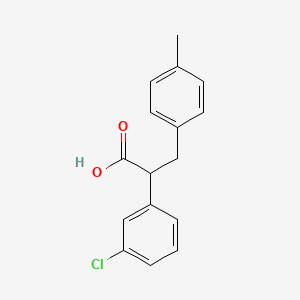
![(2R,5R)-6-[(1S,3Z,5S)-3-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2S,5R)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-2-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13841759.png)
![[(6S,8R,9S,13S,14S,17S)-6-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13841760.png)
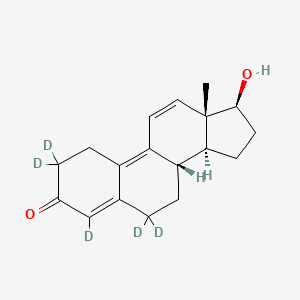
![4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13841770.png)
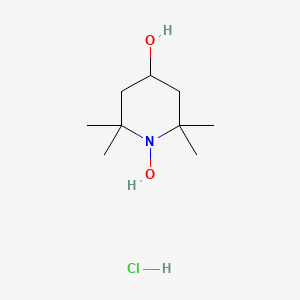

![N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine](/img/structure/B13841787.png)
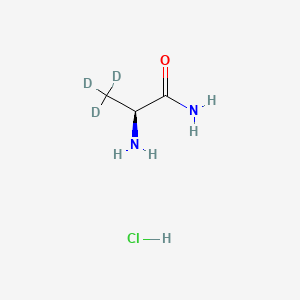

![2-[(Trimethylsilyl)oxy]naphthalene-d7](/img/structure/B13841819.png)

![N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2-piperazin-1-ylethoxy)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B13841828.png)
